molecular formula C25H28N4O2 B15134114 4-[4-[5-[4-[(Cyclopropylamino)methyl]anilino]pyrazolidin-3-yl]phenyl]benzene-1,3-diol

4-[4-[5-[4-[(Cyclopropylamino)methyl]anilino]pyrazolidin-3-yl]phenyl]benzene-1,3-diol

Cat. No.: B15134114
M. Wt: 416.5 g/mol
InChI Key: DOAMTMBYFFLZOT-UHFFFAOYSA-N
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Description

4-[4-[5-[4-[(Cyclopropylamino)methyl]anilino]pyrazolidin-3-yl]phenyl]benzene-1,3-diol is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a cyclopropylamino group, a pyrazolidinyl group, and a benzene-1,3-diol moiety, making it a subject of interest in both synthetic chemistry and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-[5-[4-[(Cyclopropylamino)methyl]anilino]pyrazolidin-3-yl]phenyl]benzene-1,3-diol typically involves multiple steps, including the formation of intermediate compounds. One common method involves the initial preparation of 4-[(Cyclopropylamino)methyl]aniline, which is then reacted with pyrazolidine derivatives under controlled conditions to form the desired product. The reaction conditions often include the use of catalysts, specific solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like crystallization and chromatography are used to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-[4-[5-[4-[(Cyclopropylamino)methyl]anilino]pyrazolidin-3-yl]phenyl]benzene-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

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Properties

Molecular Formula

C25H28N4O2

Molecular Weight

416.5 g/mol

IUPAC Name

4-[4-[5-[4-[(cyclopropylamino)methyl]anilino]pyrazolidin-3-yl]phenyl]benzene-1,3-diol

InChI

InChI=1S/C25H28N4O2/c30-21-11-12-22(24(31)13-21)17-3-5-18(6-4-17)23-14-25(29-28-23)27-20-7-1-16(2-8-20)15-26-19-9-10-19/h1-8,11-13,19,23,25-31H,9-10,14-15H2

InChI Key

DOAMTMBYFFLZOT-UHFFFAOYSA-N

Canonical SMILES

C1CC1NCC2=CC=C(C=C2)NC3CC(NN3)C4=CC=C(C=C4)C5=C(C=C(C=C5)O)O

Origin of Product

United States

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